

# A Comprehensive Technical Guide to the Laboratory Synthesis of Periodic Acid

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## Abstract

**Periodic acid**, a potent oxidizing agent, is a critical reagent in various chemical and biological applications, including the cleavage of vicinal diols, selective oxidation of carbohydrates, and in histological staining techniques such as the **Periodic Acid-Schiff (PAS)** stain. This guide provides an in-depth overview of the primary methods for the laboratory synthesis of **periodic acid**, with a focus on **orthoperiodic acid** ( $H_5IO_6$ ) and its dehydrated form, **metaperiodic acid** ( $HIO_4$ ). Detailed experimental protocols, a comparative analysis of synthesis parameters, and essential safety considerations are presented to equip researchers with the knowledge required for the safe and efficient laboratory-scale production of this versatile reagent.

## Introduction

**Periodic acid** is the highest oxoacid of iodine, with iodine in the +7 oxidation state.<sup>[1][2]</sup> It exists in two principal forms: **orthoperiodic acid** ( $H_5IO_6$ ) and **metaperiodic acid** ( $HIO_4$ ).<sup>[1][2]</sup> **Orthoperiodic acid** is a white, crystalline solid that is soluble in water and alcohols.<sup>[2][3]</sup> Upon heating to 100°C under reduced pressure, it dehydrates to form **metaperiodic acid**.<sup>[1]</sup>

The utility of **periodic acid** in organic synthesis and biochemistry stems from its ability to selectively cleave the carbon-carbon bond of vicinal diols, producing two aldehyde or ketone fragments. This reaction, known as the Malaprade oxidation, is fundamental in the structural elucidation of carbohydrates and in the modification of glycoproteins and other biomolecules.<sup>[1]</sup>

In histology, **periodic acid** is the key reagent in the PAS stain, which is used to detect polysaccharides and other carbohydrate-rich structures in tissue samples.<sup>[2]</sup>

This whitepaper details the most common and effective laboratory methods for the synthesis of **periodic acid**, providing comprehensive protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

## Comparative Overview of Synthesis Methods

The selection of a synthesis method for **periodic acid** depends on factors such as the desired scale, available starting materials, and required purity. The following table summarizes the key parameters of the primary laboratory synthesis routes.

Method	Starting Materials	Key Reagents	Typical Yield	Purity	Scale	Reference
From Barium Periodate	Barium periodate ( $\text{Ba}_3\text{H}_4(\text{IO}_6)_2$ )	Nitric acid (conc.)	Nearly quantitative	High	Small to medium	[4]
Electrochemical Synthesis	Iodic acid ( $\text{HIO}_3$ ) or Iodates	Lead dioxide anode	High	Variable, can be high	Small to large	[2]
From Iodine and Chlorine	Iodine ( $\text{I}_2$ ), Sodium Hydroxide ( $\text{NaOH}$ )	Chlorine ( $\text{Cl}_2$ )	Good	Good	Small to medium	[5]
Dehydration of Orthoperiodic Acid	Orthoperiodic acid ( $\text{H}_5\text{IO}_6$ )	Heat, reduced pressure	High	High	Small to medium	[1]

## Experimental Protocols

### Synthesis of Orthoperiodic Acid from Barium Periodate

This method relies on the precipitation of insoluble barium nitrate from a solution of **periodic acid** in concentrated nitric acid.[4]

Materials:

- Barium periodate ( $\text{Ba}_3\text{H}_4(\text{IO}_6)_2$ )
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Distilled water

Procedure:

- In a fume hood, carefully add concentrated nitric acid to barium periodate in a suitable reaction vessel.
- Stir the mixture to ensure complete reaction. The reaction is as follows:  $\text{Ba}_3\text{H}_4(\text{IO}_6)_2 + 6\text{HNO}_3 \rightarrow 2\text{H}_5\text{IO}_6 + 3\text{Ba}(\text{NO}_3)_2 \downarrow$
- The insoluble barium nitrate will precipitate out of the solution.
- Filter the mixture to separate the barium nitrate precipitate from the **periodic acid** solution.
- Carefully evaporate the nitric acid from the filtrate to obtain crystalline **orthoperiodic acid**. This step should be performed with caution due to the oxidizing nature of both nitric and **periodic acids**.

## Electrochemical Synthesis of Periodic Acid

This method involves the anodic oxidation of iodic acid or an iodate salt at a lead dioxide anode.[2]

Materials:

- Iodic acid ( $\text{HIO}_3$ ) or Sodium iodate ( $\text{NaIO}_3$ )
- Lead dioxide ( $\text{PbO}_2$ ) anode
- Platinum or graphite cathode

- Electrolysis cell
- DC power supply

Procedure:

- Prepare an aqueous solution of iodic acid or sodium iodate.
- Assemble the electrolysis cell with the lead dioxide anode and the cathode. A divided cell with a diaphragm can be used to prevent reduction of the product at the cathode.
- Pass a direct current through the solution. The oxidation of iodate to periodate occurs at the anode:  $\text{IO}_3^- + 2\text{OH}^- \rightarrow \text{IO}_4^- + \text{H}_2\text{O} + 2\text{e}^-$
- Monitor the reaction progress by measuring the concentration of periodate in the electrolyte.
- Upon completion, the **periodic acid** solution can be purified by crystallization.

## Synthesis of Metaperiodic Acid by Dehydration

Metaperiodic acid can be readily prepared by the controlled heating of orthoperiodic acid under reduced pressure.[\[1\]](#)

Materials:

- Orthoperiodic acid ( $\text{H}_5\text{IO}_6$ )
- Vacuum oven or similar apparatus

Procedure:

- Place the crystalline orthoperiodic acid in a suitable vessel for heating under vacuum.
- Heat the sample to 100°C under reduced pressure.
- Maintain these conditions until the dehydration is complete, as indicated by weight loss corresponding to the removal of two water molecules per molecule of orthoperiodic acid. The reaction is:  $\text{H}_5\text{IO}_6 \rightarrow \text{HIO}_4 + 2\text{H}_2\text{O}$ .

- The resulting solid is **metaperiodic acid**.

## Visualization of Synthesis Workflows

### General Synthesis Workflow

The following diagram illustrates the general steps involved in the chemical synthesis and purification of **periodic acid**.

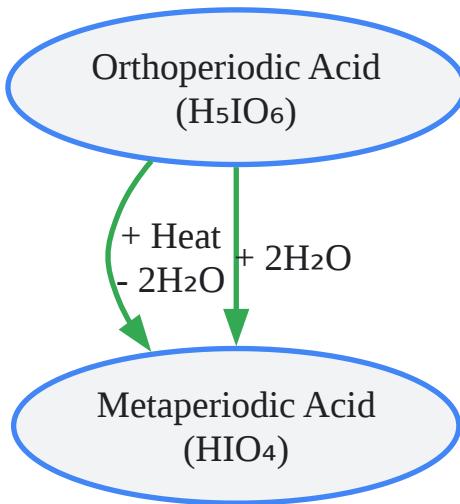


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Caption: General workflow for the chemical synthesis of **periodic acid**.

## Interconversion of Ortho- and Metaperiodic Acid

This diagram shows the reversible relationship between **orthoperiodic acid** and **metaperiodic acid**.



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Caption: Reversible conversion between orthoperiodic and **metaperiodic acid**.

## Safety and Handling

**Periodic acid** is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. **Periodic acid** should be stored away from combustible materials and reducing agents.

## Conclusion

The laboratory synthesis of **periodic acid** can be accomplished through several reliable methods. The choice of method will be guided by the specific requirements of the researcher, including scale, available equipment, and desired purity. The protocols and comparative data provided in this guide are intended to facilitate the safe and efficient production of this important reagent for a wide range of applications in research and development. With careful adherence to the described procedures and safety precautions, researchers can successfully synthesize high-purity **periodic acid** for their scientific endeavors.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Laboratory Synthesis of Periodic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084380#synthesis-of-periodic-acid-for-laboratory-use>

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